4'-Nitrodecananilide

Description

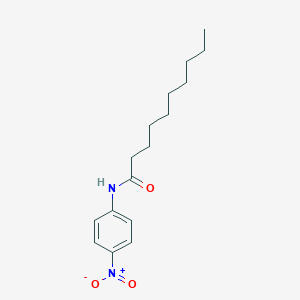

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(20)21/h10-13H,2-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMGBPTCMSMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399583 | |

| Record name | N-(4-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72298-63-6 | |

| Record name | N-(4-nitrophenyl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-NITRODECANANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Perspectives on N Acyl P Nitroanilines in Biochemical Systems

Contextual Role of Decanoyl p-Nitroaniline as a Research Probe in Enzymology

Decanoyl p-nitroaniline, also known as N-(4-nitrophenyl)-decanamide or DepNA, serves as a valuable research probe, specifically as a chromogenic substrate, for studying the activity of various enzymes, most notably fatty acid amide hydrolase (FAAH). caymanchem.commedchemexpress.commedchemexpress.com FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of lipid signaling molecules like anandamide. nih.gov The utility of decanoyl p-nitroaniline lies in its ability to be hydrolyzed by FAAH, releasing a yellow-colored product, p-nitroaniline. caymanchem.commedchemexpress.com This color change allows researchers to spectrophotometrically measure the rate of the enzymatic reaction, providing a convenient method for determining FAAH activity in various biological samples. medchemexpress.comresearchgate.net

The application of decanoyl p-nitroaniline extends to the screening of potential enzyme inhibitors. By measuring the rate of p-nitroaniline release in the presence of a test compound, researchers can assess the compound's ability to inhibit FAAH activity. This makes it a crucial tool in drug discovery and development, particularly for identifying therapeutic agents that target the endocannabinoid system. nih.gov

Historical Development and Evolution of Nitroaniline-Derived Substrates in Biochemical Assays

The use of p-nitroaniline as a chromogenic leaving group in enzyme assays has a long history in biochemistry. peptide.co.jpclinicaltrialsarena.comsigmaaldrich.com Initially, simple aminoacyl or peptidyl p-nitroanilides were employed to study proteases. sigmaaldrich.comncats.io The principle was straightforward: the enzyme would cleave the amide bond, liberating p-nitroaniline, which could be quantified by its absorbance at a specific wavelength, typically around 405-410 nm. peptide.co.jpclinicaltrialsarena.comsigmaaldrich.com

Over time, the design of these substrates evolved to enhance specificity for particular enzymes. This led to the development of a wide array of N-acyl-p-nitroanilines, where the acyl group could be varied to mimic the natural substrates of different enzymes. The synthesis of these derivatives, however, presented challenges due to the low nucleophilicity of the aromatic amino group of p-nitroaniline. nih.gov Various synthetic strategies were developed to overcome these difficulties and produce a diverse library of substrates for a range of enzymes, including proteases and amidases. nih.govresearchgate.net This evolution paved the way for the creation of substrates like decanoyl p-nitroaniline, tailored for studying enzymes that act on fatty acid amides.

Rational Design Principles of Chromogenic Substrates Utilizing the p-Nitroaniline Moiety

The design of chromogenic substrates like decanoyl p-nitroaniline is based on a clever exploitation of the spectroscopic properties of the p-nitroaniline molecule. clinicaltrialsarena.com In its acylated form, as part of the decanoyl p-nitroaniline molecule, the p-nitroaniline moiety has a significantly lower absorbance at 410 nm. clinicaltrialsarena.com However, upon enzymatic hydrolysis of the amide bond, the free p-nitroaniline is released. This free form exhibits a strong absorbance at this wavelength, resulting in the appearance of a yellow color. caymanchem.commedchemexpress.compeptide.co.jp

The key design principles include:

A Recognizable Acyl Group: The acyl chain (in this case, the decanoyl group) is designed to be recognized and bound by the active site of the target enzyme.

A Chromogenic Leaving Group: The p-nitroaniline group serves as the chromophore that is released upon enzymatic cleavage.

A Labile Amide Bond: The amide bond linking the acyl group and the p-nitroaniline is susceptible to enzymatic hydrolysis.

This design allows for a continuous and straightforward colorimetric assay to monitor enzyme activity in real-time. sigmaaldrich.com

Significance of the Decanoyl Chain within Amide Hydrolase Substrate Architecture

The decanoyl chain, a ten-carbon saturated fatty acid chain, plays a crucial role in the interaction of decanoyl p-nitroaniline with amide hydrolases, particularly FAAH. FAAH is known to be a relatively unselective enzyme, capable of hydrolyzing a variety of fatty acid amides with different chain lengths and degrees of saturation. caymanchem.commedchemexpress.commedchemexpress.com

The hydrophobic decanoyl chain facilitates the entry of the substrate into the enzyme's active site, which often has a hydrophobic binding pocket to accommodate the fatty acid portion of its natural substrates. scbt.com Research has shown that FAAH can hydrolyze medium-chain amides, with decanoic acid derivatives often showing good performance. researchgate.netunimi.it The length and nature of the acyl chain directly influence the substrate's binding affinity and the kinetics of the enzymatic reaction. scbt.com Therefore, the decanoyl chain in decanoyl p-nitroaniline is a key determinant of its effectiveness as a substrate for FAAH and other related amide hydrolases.

Research Findings on Decanoyl p-Nitroaniline

| Property | Value/Description | Reference |

| Common Name | Decanoyl p-Nitroaniline | caymanchem.com |

| Synonym | DepNA, N-(4-nitrophenyl)-decanamide | caymanchem.comcaymanchem.com |

| CAS Number | 72298-63-6 | caymanchem.com |

| Molecular Formula | C16H24N2O3 | caymanchem.com |

| Molecular Weight | 292.4 g/mol | caymanchem.com |

| Primary Application | Chromogenic substrate for fatty acid amide hydrolase (FAAH) activity | caymanchem.commedchemexpress.commedchemexpress.com |

| Mechanism of Action | Enzymatic hydrolysis releases p-nitroaniline, a yellow chromophore | caymanchem.commedchemexpress.com |

| Detection Wavelength | ~382-410 nm | caymanchem.commedchemexpress.comresearchgate.net |

| Molar Extinction Coefficient (ε) of p-nitroaniline | ~13,500 M-1cm-1 | caymanchem.commedchemexpress.com |

Synthetic Methodologies and Chemical Transformations Involving N 4 Nitrophenyl Decanamide Precursors

Advanced Strategies for the N-Acylation of 4-Nitroaniline (B120555)

The N-acylation of 4-nitroaniline to produce N-decanoyl p-nitroaniline is most commonly achieved by reacting it with an activated form of decanoic acid, typically decanoyl chloride. A general laboratory procedure involves dissolving 4-nitroaniline in an anhydrous solvent like dichloromethane, followed by the addition of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The decanoyl chloride is then added, often at a reduced temperature to control the reaction rate, and the mixture is stirred for several hours to ensure completion. vulcanchem.com

Mechanistic Investigations of Amidation Reactions Leading to N-Decanoyl p-Nitroaniline

The fundamental reaction mechanism for the formation of N-decanoyl p-nitroaniline is a nucleophilic acyl substitution. quora.comlibretexts.org The process unfolds in a stepwise manner:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the decanoyl chloride. quora.compearson.com This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate.

Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which results in the expulsion of the most stable leaving group, in this case, the chloride ion.

Deprotonation: A base, such as triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting positive charge and yielding the final amide product, N-decanoyl p-nitroaniline. semanticscholar.org

In the context of deactivated anilines, if a sufficiently strong base is used, it can deprotonate the newly formed amide. This amide anion can then react with a second molecule of the acyl chloride, leading to an undesired N,N-diacylated product. semanticscholar.orgresearchgate.net The choice of base is therefore critical to favor monoacylation.

Influence of Electronic Properties of 4-Nitroaniline on Amide Bond Formation Reactivity

The reactivity of 4-nitroaniline in amide bond formation is significantly diminished by its electronic structure. The nitro group (–NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring through both resonance and inductive effects. rsc.org This withdrawal of electron density reduces the availability of the lone pair on the amino nitrogen, rendering it less nucleophilic. acs.orgrsc.org Consequently, 4-nitroaniline is a weak nucleophile, and reactions involving it often require more forcing conditions or highly reactive coupling partners compared to the acylation of aniline (B41778) or other activated anilines. semanticscholar.orgresearchgate.netacs.org This inherent low reactivity is a primary challenge that must be overcome in its synthesis. rsc.org

Comparative Analysis of Coupling Reagents and Reaction Conditions for Decanoylation

While the use of highly reactive decanoyl chloride is a direct method, modern organic synthesis employs a variety of coupling reagents to form amide bonds directly from carboxylic acids (de-canoic acid) and amines (4-nitroaniline) under milder conditions. The selection of an appropriate reagent is crucial when dealing with a weakly nucleophilic amine like 4-nitroaniline.

| Coupling Reagent Class | Examples | Mechanism of Action & Suitability |

| Acid Halides | Decanoyl Chloride | Highly reactive electrophile. Effective but generates HCl, requiring a stoichiometric amount of base. |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate which is then attacked by the amine. Often used with additives like HOBt to improve efficiency and reduce side reactions. rsc.org |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activates the carboxylic acid to form a reactive ester. Known for fast reaction rates. sigmaaldrich.com |

| Aminium/Uronium Salts | HATU, HBTU | Forms highly reactive OAt or OBt esters, respectively. HATU is particularly effective for difficult couplings due to the properties of its HOAt leaving group. sigmaaldrich.comacs.org |

| Other Advanced Reagents | T3P (Propylphosphonic Anhydride), TCFH-NMI | T3P is a powerful water scavenger and activating agent suitable for non-nucleophilic anilines. organic-chemistry.org The TCFH-NMI combination generates highly reactive acyl imidazoliums in situ, which is advantageous for coupling challenging, poorly nucleophilic amines. acs.orgreddit.com |

For a challenging substrate like 4-nitroaniline, reagents known to generate highly reactive intermediates, such as HATU or TCFH-NMI, are often superior to standard carbodiimide (B86325) methods. acs.orgacs.org Studies on similar anilines show that combinations like TPTU-NMI and COMU-collidine can also be effective. luxembourg-bio.com

Spectroscopic and Chromatographic Methodologies for Synthetic Verification and Purity Assessment in Research Contexts

Once synthesized, the identity and purity of N-decanoyl p-nitroaniline must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Key for identifying functional groups. The IR spectrum of N-decanoyl p-nitroaniline is expected to show characteristic absorption bands: a sharp peak for the N-H stretch (around 3300 cm⁻¹), a strong absorption for the amide I band (C=O stretch, ~1660-1680 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (~1590 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-H stretches for the aliphatic chain (~2850-2950 cm⁻¹). dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

¹H NMR would show distinct signals for the aromatic protons (two doublets in the ~7.8-8.2 ppm region), a broad singlet for the amide N-H proton, and a series of multiplets for the methylene (B1212753) protons of the decanoyl chain, culminating in a triplet for the terminal methyl group (~0.9 ppm). mdpi.commagritek.com

¹³C NMR would confirm the presence of the carbonyl carbon (~172 ppm), the carbons of the aromatic ring, and the individual carbons of the alkyl chain. mdpi.com

UV-Vis Spectroscopy: The presence of the p-nitroanilide chromophore results in characteristic UV absorption maxima. For N-decanoyl p-nitroaniline, these are observed at approximately 204 nm and 316 nm. caymanchem.com

Predicted Spectroscopic Data for N-Decanoyl p-Nitroaniline

| Technique | Expected Signals/Bands |

|---|---|

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2920 & ~2850 (Aliphatic C-H stretches), ~1670 (Amide C=O stretch), ~1595 (Aromatic C=C & NO₂ asym. stretch), ~1530 (Amide II band), ~1345 (NO₂ sym. stretch) |

| ¹H NMR (ppm) | ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.8 (d, 2H, Ar-H ortho to NH), ~7.5-8.0 (br s, 1H, N-H), ~2.4 (t, 2H, -CO-CH₂-), ~1.7 (m, 2H, -CO-CH₂-CH₂-), ~1.3 (m, 12H, internal CH₂), ~0.9 (t, 3H, -CH₃) |

| UV-Vis (nm) | λₘₐₓ ≈ 204, 316 |

Chromatographic Analysis:

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of the reaction progress and for a preliminary assessment of purity. vulcanchem.com

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Using a reversed-phase column (e.g., C18) with a UV detector set to one of the absorption maxima (e.g., 316 nm), HPLC can effectively separate the product from starting materials and byproducts, allowing for precise purity determination. sigmaaldrich.comgtfch.orgthermofisher.com

Optimization of Isolation and Purification Techniques for N-Acyl-p-nitroaniline Derivatives

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, the base, and any side products. A typical and effective purification sequence involves multiple steps.

Optimized Purification Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Aqueous Workup | The reaction mixture is diluted with a solvent like ethyl acetate (B1210297) and washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., 1M NaOH or NaHCO₃), and finally with brine (saturated NaCl solution). vulcanchem.com | The acid wash removes the organic base (e.g., triethylamine) and any unreacted 4-nitroaniline. The base wash removes any unreacted decanoic acid (if used as starting material) or acidic impurities. The brine wash removes residual water. |

| 2. Drying and Concentration | The separated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. | To remove all traces of water and solvent, yielding the crude solid product. |

| 3. Recrystallization | The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) and allowed to cool slowly. mdpi.combyjus.com | This is a highly effective method for purification. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. |

| 4. Column Chromatography | If recrystallization is insufficient, the crude product can be purified by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). acs.org | Provides a higher degree of separation for complex mixtures or to remove impurities with similar solubility to the product. |

The choice between recrystallization and chromatography depends on the scale of the reaction and the nature of the impurities. For many N-acyl-p-nitroanilines, a simple wash followed by recrystallization from a suitable alcohol is sufficient to obtain a highly pure product. byjus.com

Enzymatic Hydrolysis of N Decanoyl P Nitroaniline: Mechanisms and Applications in Enzyme Assays

Elucidation of Fatty Acid Amide Hydrolase (FAAH) Catalytic Activity

N-Decanoyl p-Nitroaniline serves as an effective substrate for probing the catalytic functions of FAAH, an integral membrane enzyme responsible for the breakdown of fatty acid amides. researchgate.netnih.gov This section details the mechanism of its hydrolysis, its role in defining the enzyme's substrate preferences, and the kinetic parameters that govern the reaction.

Detailed Enzymatic Mechanism of N-Decanoyl p-Nitroaniline Hydrolysis by FAAH

The hydrolysis of N-Decanoyl p-Nitroaniline by FAAH follows a mechanism characteristic of the amidase signature (AS) family of enzymes. researchgate.net FAAH possesses an unusual catalytic triad (B1167595) composed of Ser241, Ser217, and Lys142, which deviates from the more common Ser-His-Asp triad found in many other serine hydrolases. ebi.ac.ukunimi.it

The catalytic cycle begins with the deprotonation of Ser217 by Lys142. ebi.ac.uk Subsequently, Ser241 acts as the nucleophile, attacking the carbonyl carbon of the N-Decanoyl p-Nitroaniline substrate. ebi.ac.uk This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amide groups of surrounding amino acids. ebi.ac.uk The acylation of the enzyme, where the decanoyl group is transiently attached to Ser241, is considered the rate-limiting step of the reaction. ebi.ac.uk The final step is deacylation, where a water molecule, acting as a nucleophile, hydrolyzes the acyl-enzyme intermediate, releasing decanoic acid and regenerating the free enzyme. ebi.ac.uk The other product of the initial hydrolysis is the chromophore p-nitroaniline. caymanchem.comcaymanchem.com

Characterization of Substrate Selectivity and Specificity of FAAH Utilizing N-Decanoyl p-Nitroaniline

N-Decanoyl p-Nitroaniline is a valuable tool for investigating the substrate selectivity of FAAH. researchgate.netcaymanchem.com FAAH is known to be a relatively unselective enzyme, capable of hydrolyzing various fatty acid amides with different acyl chain lengths and head groups. caymanchem.comcaymanchem.com Studies using a series of p-nitroanilide substrates with varying acyl chain lengths have revealed that FAAH has a strong preference for acyl chains that are nine carbons or longer. researchgate.net

The choice of the decanoyl (C10) chain in N-Decanoyl p-Nitroaniline is significant because FAAH demonstrates efficient hydrolysis of medium-chain fatty acid amides. unimi.itmdpi.com This contrasts with some of its endogenous substrates like anandamide, which has a longer arachidonoyl (C20) chain. caymanchem.com While some studies indicate a preference for longer, unsaturated acyl chains, the effective hydrolysis of N-Decanoyl p-Nitroaniline highlights the enzyme's capacity to accommodate a range of substrate sizes. researchgate.net The use of N-Decanoyl p-Nitroaniline and related compounds has been instrumental in identifying key amino acid residues, such as I491, that influence the substrate specificity of FAAH by participating in hydrophobic interactions with the acyl chain. researchgate.net

Kinetic Parameters and Enzyme Kinetics Studies of FAAH with N-Decanoyl p-Nitroaniline as Substrate

Kinetic studies using N-Decanoyl p-Nitroaniline as a substrate have been crucial for quantifying the catalytic efficiency of FAAH. These studies typically involve measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation to determine key kinetic parameters. researchgate.net

Table 1: Kinetic Parameters of HIS-FAAH with Different Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| DpNA (C10:0) | 22.8 ± 3.4 | 148.2 ± 5.9 | 0.08 ± 0.003 | 3508 |

| ApNA (C20:4) | 16.5 ± 2.8 | 134.7 ± 5.6 | 0.07 ± 0.003 | 4242 |

Data derived from studies on recombinant HIS-FAAH from Dictyostelium. DpNA refers to Decanoyl p-Nitroaniline and ApNA refers to Arachidonoyl p-nitroaniline. Data sourced from ResearchGate. researchgate.net

These kinetic studies demonstrate that FAAH exhibits Michaelis-Menten kinetics with N-Decanoyl p-Nitroaniline. researchgate.net The data allows for a quantitative comparison of FAAH's efficiency in hydrolyzing different substrates, contributing to a deeper understanding of its biological function. researchgate.net

Development and Refinement of Colorimetric Enzyme Assay Methodologies

The hydrolysis of N-Decanoyl p-Nitroaniline by FAAH releases p-nitroaniline, a yellow-colored dye. caymanchem.com This property forms the basis of a simple and effective colorimetric assay for measuring FAAH activity, which has been adapted for various applications, including high-throughput screening.

Spectrophotometric Principles for Quantitative Detection of p-Nitroaniline Release

The quantitative measurement of FAAH activity using N-Decanoyl p-Nitroaniline relies on the principles of spectrophotometry. creative-enzymes.com The product of the enzymatic hydrolysis, p-nitroaniline, absorbs light in the visible region of the electromagnetic spectrum. caymanchem.comcaymanchem.com

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. acs.org By monitoring the increase in absorbance at a specific wavelength over time, the rate of p-nitroaniline formation can be determined, which directly corresponds to the rate of the enzymatic reaction. creative-enzymes.com The p-nitroaniline product has a distinct yellow color and its concentration can be quantified by measuring the absorbance at wavelengths ranging from 380 nm to 410 nm. researchgate.netillinois.edu The molar extinction coefficient of p-nitroaniline is a known constant (e.g., ε = 13,500 M-1cm-1 at 382 nm), which allows for the direct conversion of the measured absorbance into the concentration of the product formed. caymanchem.comcaymanchem.com This method provides a continuous and convenient way to monitor FAAH activity. mdpi.com

Miniaturization and High-Throughput Screening (HTS) Applications of N-Decanoyl p-Nitroaniline Assays

The straightforward, colorimetric nature of the N-Decanoyl p-Nitroaniline assay makes it highly amenable to miniaturization and adaptation for high-throughput screening (HTS). researchgate.net HTS involves the rapid testing of large numbers of compounds to identify potential enzyme inhibitors or activators. numberanalytics.com

The assay can be readily performed in 96-well or higher-density microplate formats, allowing for the simultaneous analysis of many samples. caymanchem.comcaymanchem.com This miniaturization reduces the consumption of expensive reagents and test compounds. numberanalytics.comnih.gov The use of automated liquid handling systems and robotic plate readers further enhances the throughput and reproducibility of the screening process. numberanalytics.com The robust and reliable signal generated by the release of p-nitroaniline ensures that the assay has a good signal-to-noise ratio, which is essential for identifying true "hits" in a large compound library. nih.gov Consequently, the N-Decanoyl p-Nitroaniline-based assay has become a valuable tool in drug discovery efforts targeting FAAH. researchgate.net

Optimization of Buffer Systems, pH, and Temperature for Enzymatic Reactions

The efficiency of the enzymatic hydrolysis of N-decanoyl p-nitroaniline is highly dependent on the reaction conditions, including the buffer system, pH, and temperature. Optimizing these parameters is crucial for obtaining accurate and reproducible measurements of enzyme activity.

For the enzyme fatty acid amide hydrolase (FAAH), a common buffer system used is Tris-HCl. mdpi.com The pH optimum for FAAH activity is generally in the alkaline range. For instance, studies have utilized a reaction buffer of 125 mM Tris at pH 9.0, supplemented with 1 mM EDTA. mdpi.com Other research has employed Tris buffer at pH 7.8 for preparing brain homogenates to measure FAAH activity. mdpi.com The choice of pH can significantly impact enzyme conformation and the ionization state of catalytic residues in the active site, thereby affecting substrate binding and catalysis. For example, hydrolysis of phytoestrogen conjugates by β-glucuronidase showed that a pH of 6 was detrimental to the reaction, particularly in plasma samples. nih.gov

Temperature is another critical factor. Enzymatic reactions generally have an optimal temperature at which they exhibit maximum activity. For the hydrolysis of N-decanoyl p-nitroaniline by recombinant HIS-FAAH from Dictyostelium, reactions are typically incubated at 37°C. researchgate.net Similarly, the standard hydrolysis of phytoestrogen conjugates occurs at 37°C, with an increased rate observed at 45°C. nih.gov However, it is important to note that excessively high temperatures can lead to enzyme denaturation and loss of activity. researchgate.net The stability of the enzyme at different temperatures is also a key consideration, especially for prolonged incubation periods.

The choice of buffer can also influence enzyme stability and activity. While Tris buffers are common for FAAH assays, other systems may be employed depending on the specific enzyme and experimental goals. The key is to maintain a stable pH throughout the reaction and to use a buffer that does not interfere with the enzyme's function. For instance, in the study of phytoestrogen hydrolysis, β-glucuronidase from Helix pomatia was used in a pH 5 buffer. nih.gov

The concentration of the enzyme and substrate are also optimized. For FAAH activity assays using N-decanoyl p-nitroaniline, the substrate concentration is typically kept well above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. The release of p-nitroaniline is often monitored spectrophotometrically at a wavelength of around 410 nm. mdpi.com

Application in Enzyme Inhibitor Discovery and Characterization

N-decanoyl p-nitroaniline serves as a key substrate in assays designed to discover and characterize inhibitors of enzymes like FAAH. These assays are fundamental in drug discovery for identifying compounds that can modulate enzyme activity.

Determination of Inhibitory Potency and Half-Maximal Inhibitory Concentration (IC50) using N-Decanoyl p-Nitroaniline Assays

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific enzyme. Assays utilizing N-decanoyl p-nitroaniline provide a straightforward method for determining IC50 values. In a typical assay, the enzyme (e.g., FAAH) is incubated with the substrate N-decanoyl p-nitroaniline and varying concentrations of a potential inhibitor. The rate of p-nitroaniline release, measured spectrophotometrically, is then compared to a control reaction without the inhibitor.

The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted with inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. nih.gov For example, this method has been used to characterize the inhibitory effects of various compounds on furin, where IC50 values were determined from such plots. nih.gov

These assays can be adapted for high-throughput screening (HTS) to rapidly test large libraries of compounds for their inhibitory activity against a target enzyme. The simplicity and reliability of the colorimetric readout make N-decanoyl p-nitroaniline an ideal substrate for such applications. researchgate.netstikesbcm.ac.id

Mechanistic Classification of Enzyme Inhibitors (e.g., competitive, non-competitive)

Beyond determining inhibitory potency, assays with N-decanoyl p-nitroaniline can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor.

To determine the inhibition mechanism, enzyme activity is measured at various substrate concentrations while keeping the inhibitor concentration constant. The data are then analyzed using graphical methods like the Lineweaver-Burk, Dixon, or Eadie-Hofstee plots. nih.gov

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Km of the enzyme but does not affect the Vmax.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the Vmax of the enzyme but does not change the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

For instance, studies on furin inhibitors utilized Eadie-Hofstee plots to suggest that dicoumarols were non-competitive inhibitors, while other basic compounds were competitive inhibitors. nih.gov This type of detailed mechanistic information is crucial for the rational design and optimization of drugs. stikesbcm.ac.id

Investigating Enzyme Regulation and Modulation within Biological Systems

N-decanoyl p-nitroaniline is instrumental in studying how enzyme activities are regulated and modulated within complex biological environments such as the endocannabinoid system.

Analysis of Endocannabinoid System Components and their Modulation

FAAH is a primary target for therapeutic intervention in various conditions due to its role in terminating the signaling of anandamide. By using N-decanoyl p-nitroaniline as a substrate, researchers can assess how different factors, such as disease states or pharmacological agents, modulate FAAH activity. For example, studies have investigated the effect of polyunsaturated fatty acids on FAAH activity in cancer cell lines. Chronic administration of the FAAH inhibitor URB597 has been shown to modulate the endocannabinoid system in the brains of hypertensive rats. mdpi.com

The activity of FAAH is often measured in conjunction with the levels of endocannabinoids (AEA and 2-AG) and the expression of cannabinoid receptors (CB1 and CB2) to provide a comprehensive picture of the ECS status. nih.gov

Assessment of Enzyme Activity in Biological Tissues and Cellular Lysates

A significant application of N-decanoyl p-nitroaniline is the measurement of enzyme activity directly in biological samples, such as tissue homogenates and cellular lysates. researchgate.net This allows for the investigation of enzyme function in a more physiologically relevant context.

The specific activity of FAAH can be determined by a spectrophotometric assay using N-decanoyl p-nitroaniline as the substrate. researchgate.net The protein content of the lysate or homogenate is typically measured using a standard method like the Bradford protein assay, and the enzymatic activity is then normalized to the total protein concentration. researchgate.net This provides a measure of specific activity (e.g., in nmol/min/mg of protein). mdpi.com

This approach has been used to study FAAH activity in various contexts, including:

Human glioblastoma (T98G) and breast cancer (MCF7) cell lines to understand the effects of fatty acids on the endocannabinoid system.

Brain homogenates from hypertensive rats to investigate the impact of FAAH inhibition on the redox balance and phospholipid metabolism. mdpi.com

Fibroblasts to assess the metabolic efficiency of lipid extracts from microalgae. mdpi.com

These studies demonstrate the versatility of N-decanoyl p-nitroaniline as a substrate for probing enzyme activity in diverse biological systems, providing valuable insights into both normal physiology and disease states.

Advanced Substrate Design and Analogous Probe Comparisons

The design and selection of appropriate substrates are critical for the accurate and sensitive measurement of enzyme activity. N-decanoyl p-nitroaniline has been established as a useful chromogenic substrate for certain hydrolases. However, its performance relative to other available probes, including other fatty acid amides and more modern fluorogenic substrates, warrants a detailed comparison to understand its advantages and limitations in various enzymatic assays.

Comparative Enzymatic Performance with Other Nitroaniline Fatty acid Amides

The enzymatic hydrolysis of N-decanoyl p-nitroaniline is often compared with that of other p-nitroaniline (pNA) fatty acid amides to determine enzyme specificity. Fatty acid amide hydrolase (FAAH), for instance, is a relatively non-selective enzyme capable of hydrolyzing various fatty acid amides. medchemexpress.comcaymanchem.commedchemexpress.comcaymanchem.comcaymanchem.com It can accept different amide head groups and can hydrolyze fatty acid amides with fewer carbons and double bonds than its endogenous substrate, anandamide. caymanchem.commedchemexpress.comcaymanchem.comcaymanchem.com

Studies have utilized a range of unbranched p-nitroanilide substrates with varying carbon chain lengths, from 6 to 20 carbons, to investigate the acyl chain binding specificity of enzymes like FAAH. researchgate.net Research has shown that FAAH exhibits a strong preference for acyl chains that are nine carbons in length or longer. researchgate.net Specifically, for FAAH, the decanoic acid (C10) chain of N-decanoyl p-nitroaniline has been identified as optimal for hydrolysis among medium-chain amides. mdpi.comunimi.it This preference for a ten-carbon acyl chain is also observed in other enzymes, such as the 3-hydroxyacyl-AcpP dehydratase, FabA, from E. coli. nih.gov

The hydrolysis of these p-nitroanilide substrates by FAAH leads to the release of the yellow chromogenic product, p-nitroaniline, which allows for the convenient measurement of enzyme activity via spectrophotometry. medchemexpress.comcaymanchem.commedchemexpress.comcaymanchem.comcaymanchem.com The comparative performance of various pNA substrates with FAAH highlights the enzyme's binding pocket preferences and is crucial for designing specific assays.

Table 1: Comparison of Acyl-p-Nitroanilide Substrates for FAAH

| Substrate | Acyl Chain Length | Relative Hydrolysis Efficiency |

|---|---|---|

| Hexanoyl p-Nitroaniline | C6 | Lower |

| Octanoyl p-Nitroaniline | C8 | Moderate |

| Decanoyl p-Nitroaniline | C10 | High |

| Dodecanoyl p-Nitroaniline | C12 | High |

| Palmitoyl p-Nitroaniline | C16 | Moderate |

| Arachidonoyl p-Nitroaniline | C20 (unsaturated) | Variable, depends on enzyme source |

This table is generated based on the general findings that FAAH has a preference for medium to long-chain fatty acid amides, with decanoyl derivatives often showing high activity. researchgate.netmdpi.comunimi.it

Evaluation of N-Decanoyl p-Nitroaniline against Fluorogenic Enzyme Probes

While chromogenic substrates like N-decanoyl p-nitroaniline are valuable, fluorogenic probes often offer significant advantages in terms of sensitivity. mdpi.combiosynth.com Fluorometric techniques can be 10 to 100 times more sensitive than chromogenic assays, allowing for the use of smaller quantities of enzyme and substrate. mdpi.combiosynth.com They also enable continuous monitoring of reaction kinetics and often have a wider dynamic range with fewer background interference issues. mdpi.combiosynth.com

Fluorogenic probes are typically "pro-fluorophores," which are non-fluorescent molecules that release a fluorescent product upon enzymatic cleavage. rsc.org Commonly used fluorophores in these probes include coumarin (B35378) derivatives, such as 7-amino-4-methylcoumarin (B1665955) (AMC), and resorufin. mdpi.comresearchgate.net For example, N-decanoyl-substituted 5-amino-2-methoxypyridine (B105479) (D-MAP) was developed as a fluorogenic substrate for FAAH to overcome stability issues associated with long, polyunsaturated acyl chains. mdpi.comunimi.it D-MAP demonstrated a higher affinity for FAAH and increased aqueous solubility compared to its p-nitroaniline counterpart, N-decanoyl p-nitroaniline (D-pNA). mdpi.comunimi.it

The choice between a chromogenic substrate like N-decanoyl p-nitroaniline and a fluorogenic probe depends on the specific requirements of the assay, such as the need for high sensitivity, high-throughput screening capabilities, or real-time monitoring. biosynth.comresearchgate.net While fluorogenic probes offer superior sensitivity, p-nitroaniline-based assays provide a simple and cost-effective method for routine enzyme activity measurements. rsc.orgnhsjs.com

Table 2: Comparison of N-Decanoyl p-Nitroaniline (Chromogenic) and a Representative Fluorogenic Probe

| Feature | N-Decanoyl p-Nitroaniline | Fluorogenic Probe (e.g., D-MAP) |

|---|---|---|

| Detection Method | Colorimetric (Spectrophotometry) | Fluorometric |

| Sensitivity | Lower | Higher (10-100x) mdpi.combiosynth.com |

| Signal Generation | Release of p-nitroaniline (yellow) medchemexpress.comcaymanchem.com | Release of a fluorophore (e.g., MAP) mdpi.comunimi.it |

| Aqueous Solubility | Lower | Higher mdpi.comunimi.it |

| Assay Format | Endpoint or kinetic | Continuous kinetic monitoring mdpi.com |

| Cost | Generally lower | Generally higher |

Impact of Acyl Chain Length on Enzyme Substrate Recognition and Hydrolysis Efficiency

The length of the acyl chain is a critical determinant of substrate specificity and hydrolysis efficiency for many enzymes that act on fatty acid amides and esters. figshare.comacs.org The catalytic efficiency of an enzyme is often strictly dependent on the fatty acyl chain length. figshare.comtandfonline.com This is because the enzyme's substrate-binding pocket is typically hydrophobic and shaped to accommodate an acyl chain of a particular length. researchgate.netmdpi.com

For instance, studies on N-acylethanolamine acid amidase (NAAA) have shown that even single-carbon deviations from the optimal 16-carbon chain of its preferred substrate, palmitoylethanolamide, can significantly decrease catalytic efficiency. tandfonline.com Similarly, for fatty acid amide hydrolase (FAAH), there is a clear preference for acyl chains of nine carbons or longer, with decanoic acid derivatives showing high rates of hydrolysis. researchgate.netmdpi.comunimi.it The enzyme can distinguish between different acyl chain lengths, demonstrating preferential reactivity. nih.gov

In some enzymes, like the E. coli fatty acid dehydratase FabA, there is a distinct preference for intermediate chain length acyl groups, specifically those between 8 and 12 carbons, with the highest preference for a ten-carbon acyl chain. nih.gov This specificity is attributed to the structure of the enzyme's active site, which can act as a "molecular ruler" to measure the length of the acyl chain. researchgate.net Altering the acyl chain length of the substrate can therefore be a powerful tool to probe the active site architecture and substrate preferences of an enzyme.

Table 3: Effect of Acyl Chain Length on the Hydrolysis Efficiency by a Hypothetical Lipase

| Substrate (p-Nitroaniline Amide) | Acyl Chain Length | Relative Hydrolysis Rate (%) |

|---|---|---|

| Butyryl (C4) | 4 | 10 |

| Hexanoyl (C6) | 6 | 35 |

| Octanoyl (C8) | 8 | 75 |

| Decanoyl (C10) | 10 | 100 |

| Dodecanoyl (C12) | 12 | 80 |

| Myristoyl (C14) | 14 | 50 |

| Palmitoyl (C16) | 16 | 20 |

This table provides a generalized representation based on findings that many lipases and amidases exhibit optimal activity with medium-chain fatty acids, particularly C10. researchgate.netnih.govbeilstein-journals.org

Advanced Analytical Methodologies in N Decanoyl P Nitroaniline Research

Comprehensive Spectroscopic Analysis Techniques for Structural Elucidation and Purity

UV/Visible (UV/Vis) Spectroscopy: This technique is fundamental for identifying the chromophoric parts of the N-decanoyl p-nitroaniline molecule. The presence of the p-nitroaniline moiety gives rise to characteristic absorption maxima. For N-decanoyl p-nitroaniline, UV/Vis spectra typically show maximum absorbance (λmax) at approximately 204 nm and 316 nm. caymanchem.comcaymanchem.com The hydrolysis of N-decanoyl p-nitroaniline by enzymes like fatty acid amide hydrolase (FAAH) releases p-nitroaniline, a yellow dye that can be quantified spectrophotometrically at around 382 nm or 410 nm, providing a basis for enzyme activity assays. caymanchem.commedchemexpress.combiomol.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in N-decanoyl p-nitroaniline. The IR spectrum will exhibit characteristic absorption bands corresponding to the amide and nitro groups. The N-H stretching vibrations of the secondary amide typically appear in the region of 3400–3250 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretching of the amide group is expected in the range of 1680–1630 cm⁻¹. spcmc.ac.in The nitro group (NO₂) gives rise to two strong and characteristic bands: an asymmetric stretching vibration near 1550 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of N-decanoyl p-nitroaniline.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the p-nitrophenyl group, typically appearing as a complex pattern in the downfield region. magritek.com The protons of the decanoyl chain would resonate in the upfield region, with the α-methylene protons adjacent to the carbonyl group appearing at a characteristic chemical shift. The amide proton (N-H) would be visible as a singlet, and its chemical shift can be influenced by solvent and concentration. magritek.com

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the decanoyl chain.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of N-decanoyl p-nitroaniline, confirming its identity and providing further structural information. The molecular formula of N-decanoyl p-nitroaniline is C₁₆H₂₄N₂O₃, corresponding to a molecular weight of 292.4 g/mol . caymanchem.comcaymanchem.com Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of p-nitroaniline and its derivatives. usc.edu

| Spectroscopic Technique | Purpose | Key Features for N-Decanoyl p-Nitroaniline |

| UV/Vis Spectroscopy | Structural confirmation, Quantification | λmax at ~204 nm and ~316 nm caymanchem.comcaymanchem.com |

| Infrared (IR) Spectroscopy | Functional group identification | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), NO₂ stretches (~1550 and ~1350 cm⁻¹) orgchemboulder.comspcmc.ac.inspectroscopyonline.com |

| NMR Spectroscopy (¹H & ¹³C) | Detailed structural elucidation | Signals for aromatic, aliphatic, and amide protons/carbons magritek.com |

| Mass Spectrometry (MS) | Molecular weight determination, Structural confirmation | Molecular ion peak corresponding to C₁₆H₂₄N₂O₃ (292.4 g/mol ) caymanchem.comcaymanchem.com |

Advanced Chromatographic Separations for Compound Characterization and Metabolite Profiling

Chromatographic techniques are essential for the separation, purification, and quantification of N-decanoyl p-nitroaniline and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of p-nitroaniline and its derivatives. chromatographyonline.com Reversed-phase HPLC is particularly effective, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. usc.edu This method allows for the separation of compounds based on their polarity. For instance, in the analysis of related compounds, retention time can be indicative of changes in polarity. usc.edu On-line solid-phase extraction (SPE) coupled with HPLC can be employed for the sensitive determination of aniline (B41778) and nitroanilines in environmental water samples, offering automation and high throughput. chromatographyonline.comthermofisher.com The use of different solvent systems and gradients is crucial for optimizing the separation of the parent compound from its potential metabolites. scribd.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the rapid separation and identification of p-nitroaniline derivatives. merckmillipore.com Different solvent systems can be tested to achieve the best separation of spots on the TLC plate. scribd.com For example, a reversed-phase system with an acetonitrile:water mobile phase has been shown to be effective for separating related adducts from p-nitroaniline. bioline.org.br

Gas Chromatography (GC): While HPLC is often preferred due to the thermolabile and polar nature of aniline derivatives, GC can also be used, though it may require a derivatization step to improve volatility and thermal stability. chromatographyonline.com

Metabolite Profiling: The study of how N-decanoyl p-nitroaniline is metabolized in biological systems is crucial for understanding its activity and potential effects. This often involves comparing the metabolic profile of a system treated with the compound to a control. harvard.edu Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying metabolites. By analyzing the mass-to-charge ratio and fragmentation patterns, novel metabolites can be identified.

| Chromatographic Technique | Application in N-Decanoyl p-Nitroaniline Research | Key Methodological Aspects |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification, Metabolite separation | Reversed-phase columns (e.g., C18), various mobile phases (e.g., methanol, acetonitrile/water) usc.educhromatographyonline.com |

| Thin-Layer Chromatography (TLC) | Rapid separation and identification | Different solvent systems to optimize separation merckmillipore.combioline.org.br |

| Gas Chromatography (GC) | Analysis of volatile derivatives | Often requires derivatization chromatographyonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite identification and quantification | Combines separation power of LC with detection capabilities of MS harvard.edu |

Electrochemical Detection Methods for p-Nitroaniline and its Derivatives in Complex Matrices

Electrochemical methods offer a sensitive and often rapid approach for the detection of p-nitroaniline and its derivatives, which is particularly useful for monitoring these compounds in various complex samples. jetir.org

Cyclic Voltammetry (CV): CV is a fundamental electrochemical technique used to study the redox behavior of electroactive species like p-nitroaniline. jetir.org By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction processes can be obtained. Studies have been conducted on the electrooxidation of p-nitroaniline at a platinum electrode in a buffer solution to determine kinetic parameters. jetir.org

Differential Pulse Voltammetry (DPV): DPV is a more sensitive voltammetric technique that can be used for the quantitative determination of p-nitroaniline. It has been employed for the detection of p-nitrophenol, a related compound, with low detection limits. frontiersin.org Modified electrodes, such as those incorporating nanomaterials, can enhance the sensitivity and selectivity of DPV measurements for nitroaniline isomers. acs.org

Modified Electrodes: The performance of electrochemical sensors can be significantly improved by modifying the electrode surface. For instance, glassy carbon electrodes (GCEs) have been modified with films generated from p-nitroaniline itself or with nanomaterials like nickel oxide nanoparticles on carbon spheres to enhance the detection of nitroaniline isomers. acs.orgajol.info These modifications can lead to lower detection limits and improved selectivity. ajol.infobohrium.com An electrochemical pre-activation strategy has also been shown to improve the recognition and determination of nitroaniline isomers. acs.org

| Electrochemical Method | Principle | Application to p-Nitroaniline and Derivatives |

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential waveform | Studying redox behavior and reaction kinetics jetir.org |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep for enhanced sensitivity | Quantitative analysis, detection at low concentrations frontiersin.orgacs.org |

| Modified Electrodes | Enhanced sensitivity and selectivity through surface modification | Detection of nitroaniline isomers in complex samples acs.orgajol.infobohrium.com |

Mechanistic Investigations of Chemical Reactions Involving the P Nitroaniline Moiety

Detailed Reduction Pathways of Nitro-Aromatic Compounds

The reduction of the nitro group in nitro-aromatic compounds like p-nitroaniline can proceed through different mechanisms, primarily catalytic hydrogenation and electrochemical reduction, leading to various products depending on the reaction conditions.

Catalytic Hydrogenation Mechanisms and Intermediates of Nitroanilines

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. The reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a hydrogen source like hydrogen gas (H₂) or sodium borohydride (B1222165) (NaBH₄). rsc.orgwikipedia.org The process is heterogeneous, occurring on the surface of the catalyst. wikipedia.org

The mechanism of catalytic hydrogenation of a nitro group is complex and can proceed through two main pathways, as proposed by Haber based on electrochemical studies: the direct (or hydrogenation) pathway and the condensation pathway. rsc.orgorientjchem.org

Direct Hydrogenation Pathway: In this route, the nitro group is sequentially reduced to nitroso, then to a hydroxylamino intermediate, and finally to the amino group. For p-nitroaniline, this would involve the formation of p-nitrosophenylamine and p-hydroxylaminoaniline before yielding p-phenylenediamine (B122844). rsc.orgmdpi.com This pathway is favored under certain conditions and with specific catalysts.

Condensation Pathway: This pathway involves the condensation of intermediate species. For example, the nitroso intermediate can react with the hydroxylamino intermediate to form an azoxy compound. This azoxy compound can then be further reduced to an azo compound and then to a hydrazo compound, which finally cleaves to form the amine. rsc.orgacs.org

The choice of catalyst and reaction conditions significantly influences which pathway is dominant and the selectivity for the desired product. For instance, studies have shown that with certain catalysts, nitrosobenzene (B162901) is not an intermediate, suggesting a different surface intermediate is involved. rsc.org When using NaBH₄ as a reducing agent, it is believed that active hydrogen species (hydrides) are formed on the catalyst surface, which then attack the nitrogen of the nitro group. rsc.orgrsc.org The catalytic reduction of p-nitroaniline to p-phenylenediamine is an important industrial process. rsc.org

Table 1: Intermediates in the Catalytic Hydrogenation of Nitroarenes

| Pathway | Key Intermediates | Final Product |

|---|---|---|

| Direct Hydrogenation | Nitrosoarene, Hydroxylaminoarene | Aminoarene |

| Condensation | Azoxyarene, Azoarene, Hydrazoarene | Aminoarene |

Electrochemical Reduction Processes and Their Products

The electrochemical reduction of p-nitroaniline is a pH-dependent process that can be studied using techniques like cyclic voltammetry. bohrium.comjetir.org The reduction mechanism involves the transfer of electrons and protons to the nitro group, leading to various products.

At different pH values, the reduction process can vary. In acidic media, the reduction of nitroanilines typically involves a four-electron transfer to form the corresponding phenylenediamine. psu.edu However, under neutral or basic conditions, a more complex reduction can occur, sometimes involving more electrons and leading to different products. psu.edu

Some studies have used electrochemical methods to mimic the biotransformation of related compounds, where p-nitroaniline can be a reduction product of certain azo dyes. nih.gov The electrochemical behavior is often diffusion-controlled, though adsorption on the electrode surface can also play a role. bohrium.comjetir.org The specific products and intermediates can be influenced by the electrode material and the presence of modifying agents. bohrium.comacs.org

Table 2: Products of Electrochemical Reduction of p-Nitroaniline at Different pH

| pH Condition | Major Product | Number of Electrons (overall) |

|---|---|---|

| Acidic | p-Phenylenediamine | 4-6 |

| Neutral/Basic | p-Phenylenediamine, with potential for other intermediates | Variable |

Exploration of Aromatic Substitution Reactions Relevant to Nitroanilines (e.g., electrophilic, nucleophilic)

The p-nitroaniline moiety contains both an activating amino group (-NH₂) and a deactivating nitro group (-NO₂), leading to complex reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. In p-nitroaniline, the two groups are para to each other. Direct electrophilic substitution on p-nitroaniline is influenced by the interplay of these two groups. However, under the strongly acidic conditions often required for electrophilic substitution (like nitration), the amino group is protonated to form the ammonium (B1175870) group (-NH₃⁺). docsity.com This ammonium group is a strong deactivating, meta-directing group. docsity.com Consequently, direct nitration of p-nitroaniline is generally not a straightforward method to introduce another nitro group.

To achieve further substitution, the powerful activating effect of the amino group is often modulated by converting it to an acetamido group (-NHCOCH₃). msu.edulibretexts.org This group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. msu.edubyjus.com For instance, the synthesis of p-nitroaniline itself often starts from aniline (B41778), which is first acetylated to acetanilide (B955). Nitration of acetanilide then predominantly gives the p-nitroacetanilide, which is subsequently hydrolyzed to p-nitroaniline. byjus.comchegg.comazom.com

Nucleophilic Aromatic Substitution (S_NAr):

The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring susceptible to nucleophilic attack, especially at positions ortho and para to it. testbook.comtandfonline.com This allows for nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile replaces a leaving group on the ring. For a reaction to occur on a nitroaniline derivative, a suitable leaving group (like a halogen) must be present on the ring, typically ortho or para to the nitro group. testbook.com For example, 2-chloro-4-nitroaniline (B86195) can react with a nucleophile like sodium hydroxide, where the chloride is displaced by the hydroxide. testbook.com Research has also explored the reaction of nitroanilines with reagents like potassium iodide, where a competition between nucleophilic and electrophilic substitution can occur. researchgate.net

Formation Mechanisms of Schiff Bases and Quinoline (B57606) Derivatives from p-Nitroaniline in Synthetic Organic Chemistry

The amino group of p-nitroaniline is a key functional group for the synthesis of more complex molecules like Schiff bases and quinolines.

Schiff Base Formation:

Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. isca.me The reaction of p-nitroaniline with an aldehyde, such as benzaldehyde, proceeds via a nucleophilic addition of the amino group to the carbonyl carbon. isca.me This is followed by the elimination of a water molecule to form the C=N double bond of the imine. isca.me This reaction is often catalyzed by an acid or a base and can sometimes be promoted by heat or microwave irradiation. isca.mejournalijar.com

Quinoline Synthesis:

p-Nitroaniline can be a starting material for the synthesis of quinoline derivatives through classic reactions like the Skraup and Doebner-von Miller syntheses. researchgate.nettandfonline.comresearchgate.net

Skraup Synthesis: This reaction involves heating an aniline (in this case, p-nitroaniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (often nitrobenzene). wikipedia.org The sulfuric acid dehydrates the glycerol to form acrolein, an α,β-unsaturated aldehyde. researchgate.net The reaction proceeds through the Michael addition of the aniline to the acrolein, followed by cyclization and oxidation to form the quinoline ring. researchgate.net Starting with p-nitroaniline yields 6-nitroquinoline. researchgate.net

Doebner-von Miller Reaction: This is a more general method that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst (like hydrochloric acid or Lewis acids) to form quinolines. iipseries.orgwikipedia.org The mechanism is thought to involve the initial formation of a β-anilino carbonyl compound via conjugate addition, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration/oxidation to give the final quinoline product. wikipedia.org Studies have shown that p-nitroaniline can successfully participate in this reaction to form quinoline derivatives, often through the intermediate formation of a Schiff base dimer. researchgate.net

Emerging Research Frontiers and Translational Opportunities for N Decanoyl P Nitroaniline

Development of Novel Biosensors and Diagnostic Tools based on p-Nitroaniline Release

The straightforward and robust nature of the colorimetric signal generated by p-nitroaniline release makes N-decanoyl p-nitroaniline and similar substrates ideal for the development of innovative biosensors and diagnostic tools. Research is moving beyond simple plate-based assays towards more sophisticated platforms for sensitive and specific detection of enzymatic activity in various contexts.

One promising area is the creation of label-free, real-time imaging systems. For instance, liquid crystal (LC)-based sensors have been developed to monitor the enzymatic activity of proteases like trypsin. researchgate.net These systems can detect the products of substrate hydrolysis, such as p-nitroaniline, which disrupt the orientation of the liquid crystals, generating a visible optical signal. researchgate.net This technology offers a highly sensitive, label-free method for detecting enzyme activity and could be adapted for high-throughput screening of protease inhibitors. researchgate.net

Another frontier involves integrating these enzymatic assays with nanomaterials. Advanced techniques are being explored for the electrochemical determination of p-nitroaniline using specially designed nanostructures, which could lead to highly sensitive diagnostic devices. moleculardepot.com Furthermore, the core principle is applicable to cellular assays for diagnostics. For example, caspase-3 activity, a key indicator of apoptosis, has been quantified in human lymphocyte lysates by measuring the release of p-nitroaniline from a specific substrate (Ac-DEVD-pNA). taylorandfrancis.com By creating a calibration curve with known concentrations of p-nitroaniline, researchers can accurately determine enzyme concentration in biological samples, offering potential for disease diagnosis and monitoring. taylorandfrancis.com These assays are also finding use in environmental monitoring, such as measuring enzyme activities in wastewater treatment processes to assess microbial function. jmb.or.kr

Table 1: Examples of Biosensor and Diagnostic Platforms Utilizing p-Nitroaniline Release

| Platform Type | Enzyme/Analyte Detected | Substrate Type | Detection Principle | Potential Application | Reference(s) |

| Liquid Crystal Sensor | Trypsin, Elastase | Peptide-p-nitroanilide | Optical disruption of liquid crystal orientation | Label-free enzyme activity imaging, inhibitor screening | researchgate.net |

| Electrochemical Sensor | p-nitroaniline | N/A (direct detection) | Electrochemical signal from nanostructured electrode | Environmental water monitoring, diagnostics | moleculardepot.com |

| Cell Lysate Assay | Caspase-3 | Ac-DEVD-pNA | Spectrophotometric measurement of p-nitroaniline | Apoptosis research, cytotoxicity studies | taylorandfrancis.com |

| Environmental Assay | Leucine aminopeptidase | L-leucine-p-nitroanilide | Colorimetric measurement in water samples | Monitoring microbial activity in wastewater treatment | jmb.or.kr |

Integration of N-Decanoyl p-Nitroaniline Assays into Systems Biology and Pathway Research

N-decanoyl p-nitroaniline assays are proving to be valuable tools for dissecting complex biological networks, allowing researchers to quantify the activity of a single enzyme within a larger system. This integration is particularly impactful in the study of the endocannabinoid system (ECS), where fatty acid amide hydrolase (FAAH) is a critical regulator.

In cancer research, studies have investigated how dietary fatty acids affect the proliferation of tumor cells and modulate the endocannabinoid system. In this context, the N-decanoyl p-nitroaniline assay was used to determine the specific activity of FAAH in human cancer cell lines, providing a quantitative link between external nutritional factors and the activity of a key enzyme in the ECS pathway. This helps to elucidate the mechanisms by which dietary fats may influence cancer development.

Similarly, research into inflammatory conditions like psoriasis has utilized assays with N-decanoyl p-nitroaniline analogs to connect the ECS with broader pathophysiological changes. nih.gov In a study on psoriatic patients, the activity of FAAH in granulocytes was measured and found to be elevated, alongside changes in redox signaling and phospholipid metabolism. nih.gov This demonstrates the utility of the assay in linking the activity of a specific hydrolase to systemic inflammation and metabolic disturbances, which is a hallmark of a systems biology approach. The assessment of these substrates in human liver microsomes has also spurred further research by aiding in the discovery of previously unknown amide hydrolases. mdpi.comunimi.it

Table 2: Application of N-Decanoyl p-Nitroaniline Assays in Pathway Research

| Research Area | Biological System | Role of the Assay | Key Finding | Reference(s) |

| Oncology | Human cancer cell lines (T98G, U87-MG) | Quantify FAAH activity in response to fatty acid supplementation. | Dietary fatty acids modulate cell proliferation and the endocannabinoid system. | |

| Dermatology/Immunology | Granulocytes from psoriatic patients | Measure FAAH activity to understand its role in psoriasis pathophysiology. | FAAH activity is elevated in psoriasis, linking the endocannabinoid system to systemic inflammation. | nih.gov |

| Drug Discovery | Human liver microsomes | Characterize substrate properties and identify new enzyme activities. | Helped identify at least one new amide hydrolase for long-chain fatty acid amides. | mdpi.comunimi.it |

Exploration of N-Decanoyl p-Nitroaniline and its Analogs for Probing Uncharacterized Amide Hydrolases

The structural simplicity of N-decanoyl p-nitroaniline allows for the straightforward synthesis of analogs to probe the substrate specificity of known enzymes and to search for novel hydrolases. By systematically altering either the fatty acid chain or the aniline-based leaving group, researchers can create a toolkit of chemical probes to explore the vast landscape of amide hydrolases.

A key example is the characterization of FAAH's acyl chain selectivity. researchgate.net A study using a series of unbranched p-nitroanilide (pNA) substrates with acyl chains ranging from 6 to 20 carbons revealed that FAAH has a strong preference for chains that are nine carbons or longer. researchgate.net This type of systematic analysis is crucial for understanding the structural basis of enzyme-substrate interactions.

Furthermore, comparing N-decanoyl p-nitroaniline (D-pNA) with other analogs has been instrumental in developing improved substrates for hydrolase research. mdpi.com For instance, while D-pNA is an effective substrate, analogs using a different leaving group, such as 5-amino-2-methoxypyridine (B105479) (MAP), have been developed to enhance properties like aqueous solubility and fluorescence sensitivity. mdpi.comunimi.it Comparative studies show that while D-pNA is a reliable colorimetric substrate, the fluorogenic N-decanoyl-substituted MAP (D-MAP) analog offers significantly higher sensitivity. researchgate.netmdpi.com These improved tools are critical for detecting low-level enzyme activity and for identifying and characterizing previously unknown amide hydrolases, especially in complex biological samples like human liver microsomes. mdpi.comunimi.it

Table 3: Comparison of N-Decanoyl p-Nitroaniline and its Analogs as Hydrolase Substrates

| Compound Name | Acyl Chain Length | Leaving Group | Assay Type | Key Characteristics | Reference(s) |

| N-Octanoyl p-Nitroaniline (Oc-pNA) | 8 Carbons | p-Nitroaniline | Colorimetric | Lower FAAH specificity compared to D-pNA. | mdpi.com |

| N-Decanoyl p-Nitroaniline (D-pNA) | 10 Carbons | p-Nitroaniline | Colorimetric | Good substrate for FAAH; serves as a benchmark for analog development. | caymanchem.commdpi.com |

| N-Octanoyl-5-amino-2-methoxypyridine (Oc-MAP) | 8 Carbons | 5-amino-2-methoxypyridine | Fluorometric | Superior aqueous solubility compared to pNA analogs. | researchgate.netmdpi.com |

| N-Decanoyl-5-amino-2-methoxypyridine (D-MAP) | 10 Carbons | 5-amino-2-methoxypyridine | Fluorometric | 8-fold larger specificity constant for FAAH than Oc-MAP; highly sensitive. | researchgate.netmdpi.com |

Q & A

Q. How does Decanoyl p-Nitroaniline’s toxicity profile compare to structurally similar nitroaromatics in aquatic models?

- Methodology :

- 96-h LC50 Tests : Expose Cyprinus carpio to Decanoyl p-Nitroaniline (10–100 mg/L). Compare mortality rates with p-nitrotoluene (LC50 = 40.7 mg/L) and p-nitroaniline (LC50 = 49.0 mg/L) using probit analysis .

- Oxidative Stress Markers : Measure catalase (CAT) and glutathione peroxidase (GPx) activity in gill tissues to assess sublethal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.